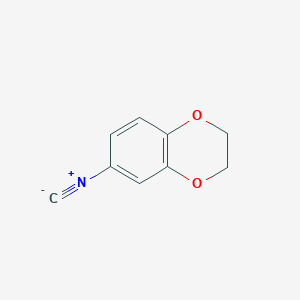

2,3-Dihydro-6-isocyano-1,4-benzodioxine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-isocyano-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQOWLQNFIDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370514 | |

| Record name | 2,3-DIHYDRO-6-ISOCYANO-1,4-BENZODIOXINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174092-82-1 | |

| Record name | 2,3-DIHYDRO-6-ISOCYANO-1,4-BENZODIOXINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174092-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,3-Dihydro-6-isocyano-1,4-benzodioxine

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-6-isocyano-1,4-benzodioxine

Executive Summary

This guide provides a comprehensive, technically detailed pathway for the , a valuable chemical intermediate for drug discovery and development. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, while the isocyanide functional group serves as a powerful linchpin in multicomponent reactions (MCRs) for the rapid generation of molecular complexity.[1][2][3] This document outlines a robust three-stage synthetic strategy, beginning with the accessible precursor 2,3-dihydro-1,4-benzodioxin-6-amine. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and justifications for the selected methodologies, designed for practical application by researchers and scientists in the field.

Introduction

The 1,4-Benzodioxane Scaffold: A Cornerstone in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxane ring system is a structural motif of significant interest in pharmaceutical research.[2] Its presence in drugs like Doxazosin, used for treating hypertension, highlights its ability to interact with biological receptors and enzymes.[4] The scaffold's conformational rigidity and specific stereoelectronic properties make it an attractive component for designing molecules with targeted pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][4][5]

The Isocyanide Functional Group: A Gateway to Molecular Diversity

Isocyanides are unique functional groups characterized by a carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic structure makes them exceptionally versatile synthons, particularly in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions.[6][7] These reactions allow for the one-pot assembly of three or four different starting materials to create complex, peptide-like structures, making them indispensable tools in the generation of compound libraries for high-throughput screening.[3][8]

Synthetic Rationale

The combination of the privileged 1,4-benzodioxane core with the synthetically versatile isocyanide group in This compound creates a high-value building block. This molecule enables the direct incorporation of the benzodioxane moiety into diverse molecular scaffolds via MCRs, providing rapid access to novel chemical entities for drug development programs. The synthetic route detailed herein is designed to be efficient and scalable, proceeding through common and well-understood chemical transformations.

Overall Synthetic Strategy

The is best approached via a three-step sequence starting from the corresponding primary amine. This strategy leverages the most reliable and widely practiced method for isocyanide synthesis: the dehydration of an N-substituted formamide.

The retrosynthetic analysis is as follows:

-

Target Molecule: this compound.

-

Immediate Precursor (Formamide): The isocyanide is formed by dehydrating N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide.

-

Precursor (Amine): The formamide is synthesized by the formylation of 2,3-dihydro-1,4-benzodioxin-6-amine.

This leads to the forward synthetic pathway visualized below.

Caption: Overall two-step synthesis from the starting amine.

Part 1: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (2)

This initial step involves the N-formylation of the commercially available or synthetically prepared 2,3-dihydro-1,4-benzodioxin-6-amine. Formylation is a crucial transformation that prepares the substrate for the subsequent dehydration.

Causality Behind Experimental Choices

There are numerous reagents for formylation.[9] A common method involves using neat formic acid, but this can require high temperatures. A highly efficient and mild alternative is the use of a pre-formed mixed anhydride, such as acetic formic anhydride, or reacting the amine with triethyl orthoformate. For this guide, we will detail the procedure using triethyl orthoformate in water, a method noted for its simplicity and environmental friendliness.[9] This choice avoids harsh reagents and complex workups, providing the desired formamide in high purity.

Detailed Experimental Protocol: Formylation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydro-1,4-benzodioxin-6-amine (1) (10.0 g, 66.1 mmol).

-

Reagent Addition: Add water (50 mL) followed by triethyl orthoformate (14.7 g, 16.5 mL, 99.2 mmol, 1.5 equiv.).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (2), will often precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to facilitate drying. Dry the product under vacuum to yield the pure formamide as a white or off-white solid.

Caption: Experimental workflow for the formylation of the amine precursor.

Part 2: Dehydration of Formamide to this compound (3)

This final step is the critical transformation to generate the target isocyanide. The dehydration of formamides is the most common and practical method for isocyanide synthesis.[10]

Causality Behind Experimental Choices

Several dehydrating agents can be employed, including phosgene, diphosgene, tosyl chloride, and phosphorus oxychloride (POCl₃).[10][11][12] POCl₃ in the presence of a tertiary amine base (like triethylamine or diisopropylethylamine) is the most widely used and versatile system due to its high efficiency and applicability to a broad range of substrates.[10][13] The reaction proceeds rapidly, often at low temperatures. The tertiary amine acts as a base to neutralize the HCl produced and to facilitate the elimination steps. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and allows for easy workup.

Mechanism of Dehydration with POCl₃

The reaction is believed to proceed via the activation of the formamide's carbonyl oxygen by POCl₃. The resulting intermediate undergoes a series of eliminations, facilitated by the base, to ultimately form the isocyanide product.

Caption: Key steps in the POCl₃-mediated dehydration of a formamide.

Detailed Experimental Protocol: Dehydration

-

Reaction Setup: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (2) (5.0 g, 27.9 mmol) and anhydrous dichloromethane (DCM) (100 mL).

-

Base Addition: Add triethylamine (11.7 mL, 8.47 g, 83.7 mmol, 3.0 equiv.) to the suspension and cool the mixture to 0 °C in an ice bath.

-

Dehydrating Agent Addition: Add phosphorus oxychloride (POCl₃) (2.86 mL, 4.72 g, 30.7 mmol, 1.1 equiv.) dropwise to the stirred mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the formamide C=O stretch, appearance of the isocyanide -N≡C stretch ~2150 cm⁻¹).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (150 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure isocyanide (3).

Summary of Physicochemical and Yield Data

| Compound | Name | Molecular Formula | Mol. Wt. ( g/mol ) | Typical Yield | Physical State |

| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine | C₈H₉NO₂ | 151.16 | - | Solid |

| 2 | N-(...)-formamide | C₉H₉NO₃ | 179.17 | >90% | Solid |

| 3 | This compound | C₉H₇NO₂ | 161.16 | 65-85% | Solid/Oil |

Conclusion

This guide details a reliable and efficient two-step from its corresponding amine precursor. By employing a straightforward formylation followed by a robust POCl₃-mediated dehydration, this valuable building block can be accessed in high yield and purity. The final product serves as a potent intermediate for medicinal chemists, enabling the seamless integration of the pharmacologically relevant 1,4-benzodioxane scaffold into complex molecular architectures through powerful isocyanide-based multicomponent reactions. The protocols and mechanistic insights provided herein are designed to empower researchers in the synthesis and application of this versatile compound in modern drug discovery.

References

-

Ullah, F., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. SciELO. Available at: [Link]

-

Guchhait, S. K., et al. (2015). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. Available at: [Link]

-

Guchhait, S. K., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. Available at: [Link]

-

Porcheddu, A., et al. (2022). In-water synthesis of isocyanides under micellar conditions. RSC Publishing. Available at: [Link]

-

Lankelma, M., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. Available at: [Link]

-

Ullah, F., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]

-

Sabatino, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. Available at: [Link]

-

Kamal, A., et al. (2017). Synthesis of 2,3-dihydrobenzo[b][11][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][11][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

van der Heijden, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Asolkar, R. N., et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

-

van der Heijden, L. A., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. Available at: [Link]

-

Kaur, T., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]

-

Shaaban, S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Medicinal Chemistry. Available at: [Link]

-

Koehler, K. F., et al. (2015). Formylation of Amines. ResearchGate. Available at: [Link]

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

Sources

- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 4. scirp.org [scirp.org]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]

- 12. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

An In-depth Technical Guide to 2,3-Dihydro-6-isocyano-1,4-benzodioxine: A Versatile Scaffold for Modern Drug Discovery

Abstract

The 2,3-dihydro-1,4-benzodioxine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it a privileged structure for engaging with a multitude of biological targets. The introduction of an isocyano group at the 6-position of this scaffold yields 2,3-dihydro-6-isocyano-1,4-benzodioxine, a molecule of considerable interest for drug development professionals. The isocyanide functional group is not merely a passive substituent; its unique electronic properties and reactivity open up a vast chemical space for the synthesis of diverse compound libraries through multicomponent reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its strategic deployment in contemporary drug discovery workflows.

Introduction: The Strategic Value of the Benzodioxane Scaffold and the Isocyano Functional Group

The 2,3-dihydro-1,4-benzodioxine moiety is a bioisostere for various aromatic systems and is found in a range of pharmaceuticals with diverse biological activities.[1][2] Its derivatives have been successfully developed as α-adrenergic blockers, antihypertensives, and agents targeting the central nervous system.[2] The inherent structural features of the benzodioxane ring system allow it to act as a rigid scaffold, which can help in optimizing ligand-receptor interactions by reducing the entropic penalty upon binding.

The isocyano group (-N≡C), while historically associated with a strong and unpleasant odor, is a functional group of immense synthetic utility and emerging biological significance.[3][4] Its linear geometry and electronic ambivalence, exhibiting both nucleophilic and electrophilic character, make it a unique building block in organic synthesis.[5] Most notably, isocyanides are key reactants in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[6][7][8][9] These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single synthetic operation, a strategy that is highly valuable in high-throughput screening and the generation of compound libraries for lead discovery.[10][11] Furthermore, recent studies have revealed that the isocyanide moiety can act as a covalent warhead, targeting specific amino acid residues in proteins, thereby opening new avenues for the design of targeted covalent inhibitors.[12][13]

This guide will delve into the specific properties of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this promising molecule in their discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and biological screening.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-isocyano-2,3-dihydro-1,4-benzodioxine | Vendor Data |

| CAS Number | 174092-82-1 | Vendor Data |

| Molecular Formula | C₉H₇NO₂ | Vendor Data |

| Molecular Weight | 161.16 g/mol | Vendor Data |

| Appearance | Yellow to brown powder or crystals | Vendor Data |

| Melting Point | 81-87 °C | Vendor Data |

| SMILES | C1=CC2=C(C=C1C#[N+])OCCO2 | Vendor Data |

| InChI Key | AAUQOWLQNFIDQL-UHFFFAOYSA-N | Vendor Data |

Spectroscopic Profile

While specific experimental spectra for this compound are not publicly available, a predicted spectroscopic profile can be derived from the analysis of its structural components.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxane ring and the aliphatic protons of the dihydrodioxine ring. The aromatic protons should appear as a complex multiplet in the range of δ 6.8-7.2 ppm. The four protons of the ethylene glycol bridge will likely appear as a singlet or a narrow multiplet around δ 4.2-4.4 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the dihydrodioxine ring, and the unique signal for the isocyano carbon. The isocyano carbon typically resonates in the region of δ 155-170 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band corresponding to the N≡C stretching vibration of the isocyano group, typically observed in the range of 2100-2150 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkages.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the corresponding primary amine, 6-amino-2,3-dihydro-1,4-benzodioxine, via a two-step sequence involving formylation followed by dehydration. This approach is well-established for the preparation of aryl isocyanides.[14]

Synthetic Workflow

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Formylation of 6-Amino-2,3-dihydro-1,4-benzodioxine

-

To a stirred solution of 6-amino-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add acetic anhydride (1.1 equivalents) at 0 °C.

-

Slowly add formic acid (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide. This intermediate can often be used in the next step without further purification.

Step 2: Dehydration to this compound

-

Dissolve the N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (1 equivalent) in a dry aprotic solvent such as DCM or toluene, under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine or pyridine (2.5 equivalents).

-

Cool the mixture to 0 °C and add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), dropwise (1.2 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true potential of this compound lies in its application as a versatile building block for the synthesis of novel bioactive molecules.

Multicomponent Reactions for Library Synthesis

Isocyanides are powerful reagents for the construction of molecular libraries due to their participation in MCRs.[10][11] The Ugi and Passerini reactions, in particular, enable the creation of a wide array of complex structures from a small number of starting materials.

The Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[8] By using this compound in a U-4CR, a diverse library of compounds can be generated, each bearing the benzodioxane scaffold.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isocyanide - Wikipedia [en.wikipedia.org]

2,3-Dihydro-6-isocyano-1,4-benzodioxine chemical structure

An In-depth Technical Guide to 2,3-Dihydro-6-isocyano-1,4-benzodioxine for Advanced Research Applications

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, progress is often dictated by the discovery of novel molecular scaffolds that offer both structural rigidity and versatile reactivity. 2,3-Dihydro-1,4-benzodioxine, a privileged heterocyclic motif, has long been recognized for its presence in numerous therapeutic agents, conferring favorable pharmacokinetic properties.[1][2] When this stable core is functionalized with an isocyanide group at the 6-position, it transforms into a powerful and reactive building block: This compound .

The isocyanide (or isonitrile) functional group is a unique entity in organic chemistry.[3] Characterized by its terminal, divalent carbon atom, it acts as a "carbene equivalent," capable of remarkable cycloadditions and, most notably, serving as a cornerstone in multicomponent reactions (MCRs).[4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, and strategic application of this potent chemical tool. We will explore the causality behind experimental choices and provide validated protocols to empower its effective use in the laboratory.

Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. The fusion of the electron-rich benzodioxane ring with the electron-deficient isocyanide carbon creates a molecule with distinct electronic and steric characteristics.

Chemical Structure and Identification

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold]; bgcolor="transparent";

} Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and physical properties for this compound, compiled from supplier data.[6][7]

| Property | Value | Source(s) |

| IUPAC Name | 6-isocyano-2,3-dihydro-1,4-benzodioxine | [7] |

| CAS Number | 174092-82-1 | [7] |

| Molecular Formula | C₉H₇NO₂ | [6][7] |

| Molecular Weight | 161.16 g/mol | [6] |

| Appearance | Yellow to brown powder or crystals | [7] |

| Melting Point | 81°C to 87°C | [7] |

| SMILES | [C-]#[N+]C1=CC2=C(OCCO2)C=C1 | [6][7] |

| InChI Key | AAUQOWLQNFIDQL-UHFFFAOYSA-N | [6][7] |

Synthesis Protocol: A Self-Validating Workflow

The most reliable and common pathway to aryl isocyanides is the dehydration of the corresponding N-arylformamide.[5][8] This two-step process begins with a readily available primary amine precursor, 2,3-dihydro-1,4-benzodioxin-6-amine. The protocol described below is designed to be self-validating, with clear checkpoints for confirming the successful formation of intermediates.

// Nodes Amine [label="2,3-Dihydro-1,4-\nbenzodioxin-6-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Formylation [label="Step 1:\nFormylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formamide [label="N-(2,3-dihydro-1,4-benzodioxin\n-6-yl)formamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Step 2:\nDehydration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isocyanide [label="2,3-Dihydro-6-isocyano-\n1,4-benzodioxine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Amine -> Formylation [label="Formic Acid or\nEthyl Formate"]; Formylation -> Formamide [label="Intermediate Isolation\n& Verification (TLC, NMR)"]; Formamide -> Dehydration [label="POCl₃, Et₃N\nor other dehydrating agent"]; Dehydration -> Isocyanide [label="Final Product\nPurification (Chromatography)"]; } Caption: High-level workflow for the synthesis of the target isocyanide.

Step 1: N-Formylation of 2,3-dihydro-1,4-benzodioxin-6-amine

Causality: The conversion of the primary amine to a formamide is the essential preparatory step. The formamide provides the N-C-H unit that, upon dehydration, will become the N≡C isocyanide group. This reaction is typically straightforward and high-yielding.

Methodology:

-

Reagents:

-

2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq)

-

Ethyl formate (3.0 eq, serves as reagent and solvent) or Formic acid (1.2 eq)

-

Optional: Catalyst such as sodium methoxide if using ethyl formate.

-

-

Procedure (using Ethyl Formate): a. To a round-bottom flask, add 2,3-dihydro-1,4-benzodioxin-6-amine. b. Add an excess of ethyl formate. c. Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. d. Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure. e. The resulting crude N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide can often be used directly in the next step or purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

-

Validation: The formation of the formamide can be confirmed by ¹H NMR, looking for the appearance of the formyl proton signal (a singlet or doublet around 8.0-8.5 ppm) and the NH proton, along with the disappearance of the primary amine's -NH₂ signal.

Step 2: Dehydration of Formamide to Isocyanide

Causality: This is the critical transformation step. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N) is a classic and highly effective dehydrating system.[8] The base neutralizes the HCl generated, preventing side reactions and driving the reaction to completion. The reaction is typically fast and exothermic.

Methodology:

-

Reagents:

-

N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (1.0 eq)

-

Triethylamine (Et₃N) (3.0-5.0 eq, acts as base and often as solvent)[8]

-

Phosphorus oxychloride (POCl₃) (1.1-1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

-

-

Procedure: a. Dissolve the formamide intermediate in anhydrous DCM and triethylamine in a flask under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction. c. Add phosphorus oxychloride dropwise via a syringe to the stirred solution. Maintain the temperature at 0 °C during the addition. d. After the addition is complete, allow the reaction to stir at 0 °C for 5-15 minutes, monitoring by TLC until the formamide is consumed.[8] e. Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Validation: The crude product should be purified promptly via column chromatography on silica gel. The key validation is Infrared (IR) spectroscopy, which will show the appearance of a very strong, sharp absorption band characteristic of the isocyanide N≡C stretch, typically in the 2110-2165 cm⁻¹ region.[3][9]

Spectroscopic Characterization Profile

A thorough spectroscopic analysis is essential for confirming the identity and purity of the final product.

-

Infrared (IR) Spectroscopy: The most definitive feature is the intense, sharp peak for the N≡C stretch between 2110-2165 cm⁻¹ .[3][9] Other expected signals include C-H stretches (aromatic and aliphatic), C=C aromatic stretches (~1600 cm⁻¹), and strong C-O ether stretches.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets or distinct signals in the aromatic region (approx. 6.8-7.5 ppm). The specific coupling patterns will depend on the substitution.

-

Dioxane Protons (4H): The four protons of the dihydrodioxine ring (-OCH₂CH₂O-) will typically appear as a singlet or a complex multiplet around 4.2-4.4 ppm.

-

-

¹³C NMR Spectroscopy:

-

Isocyanide Carbon: The isocyanide carbon itself is a key diagnostic signal, appearing around 155-170 ppm .

-

Aromatic Carbons: Signals for the six aromatic carbons will be present in the 110-150 ppm range. The carbon attached to the isocyanide group will be coupled to the ¹⁴N nucleus, which can sometimes be observed.[3]

-

Dioxane Carbons: The two equivalent -CH₂- carbons will appear around 64-65 ppm.

-

-

Mass Spectrometry (MS): In Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 161.16 or 162.17, respectively, confirming the molecular weight.

Core Application: The Ugi Multicomponent Reaction

The primary value of this compound in drug discovery lies in its role as a key component in MCRs, particularly the Ugi four-component reaction (U-4CR).[10][11] The U-4CR allows for the rapid, one-pot synthesis of complex α-acylamino amides from four simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12]

Causality: This reaction is a cornerstone of combinatorial chemistry and diversity-oriented synthesis. By simply varying the three other inputs, a researcher can rapidly generate a large library of diverse, yet structurally related, peptidomimetic compounds built around the benzodioxane core. This is invaluable for screening for new drug leads.[10][13] The reaction is driven to completion by an irreversible Mumm rearrangement step.[10]

Experimental Workflow Example:

-

Setup: In a vial, dissolve the chosen aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in a polar solvent like methanol (MeOH).

-

Initiation: Add this compound (1.0 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature. Ugi reactions are often exothermic and proceed to completion within minutes to a few hours.[10]

-

Workup: Once the reaction is complete (monitored by TLC or LC-MS), the solvent is typically removed in vacuo, and the resulting bis-amide product is purified by column chromatography or recrystallization.

Safety and Handling Protocols

Trustworthiness through Safety: Isocyanides are a class of compounds that demand respect and careful handling. Their utility is matched by their potential hazards.

-

Toxicity and Odor: Isocyanides are known for their extremely pungent, unpleasant, and pervasive odors. All manipulations must be conducted in a well-ventilated chemical fume hood. They are considered toxic and should be handled with appropriate personal protective equipment (PPE).[14]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.

-

Waste Disposal: All isocyanide-contaminated waste (glassware, silica gel, solvent) should be quenched with an appropriate reagent (e.g., bleach or acid) in a fume hood before being disposed of according to institutional guidelines.

By adhering to these protocols, researchers can safely harness the synthetic power of this compound to accelerate their discovery programs.

References

-

Isocyanide - Wikipedia. Available at: [Link]

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. Available at: [Link]

-

A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar. Available at: [Link]

-

Isocyanide: Structure, Properties, Uses & Key Concepts Explained - Vedantu. Available at: [Link]

-

Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Infrared Spectroscopic and Theoretical Studies of Group 3 Metal Isocyanide Molecules - The Journal of Physical Chemistry A. Available at: [Link]

-

Isonitrile synthesis by dehydration - Organic Chemistry Portal. Available at: [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC - NIH. Available at: [Link]

-

Scheme 2 Synthesis of isocyanides. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

6-isocyanato-1,4-benzodioxane - Stenutz. Available at: [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]

- US3960914A - Conversion of formamides to isocyanates - Google Patents.

-

Ugi reaction - Wikipedia. Available at: [Link]

-

Conversion of formamide to isocyanide - Chemistry Stack Exchange. Available at: [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. Available at: [Link]

-

Ugi Reaction - Organic Chemistry Portal. Available at: [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. Available at: [Link]

-

Synthesis of 2,3-dihydrobenzo[b][3][15]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][15]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. Available at: [Link]

-

Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. Available at: [Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Available at: [Link]

-

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. Available at: [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 6-Isocyano-2,3-dihydro-1,4-benzodioxine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 10. Ugi reaction - Wikipedia [en.wikipedia.org]

- 11. Ugi Reaction [organic-chemistry.org]

- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. 6-异氰酸基-1,4-苯并二噁烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to 2,3-Dihydro-6-isocyano-1,4-benzodioxine

CAS Number: 174092-82-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,3-Dihydro-6-isocyano-1,4-benzodioxine, a heterocyclic compound featuring the medicinally significant 1,4-benzodioxane scaffold and a reactive isocyanide functional group. While this specific molecule is not extensively documented in peer-reviewed literature, this document consolidates available data and provides expert-guided protocols and predicted characterization data based on established chemical principles and analogous structures. The guide covers molecular and physical properties, a detailed proposed synthesis protocol, predicted spectroscopic data for characterization, insights into chemical reactivity with a focus on multicomponent reactions, and a discussion of its potential applications in medicinal chemistry and drug discovery. Safety and handling considerations specific to the isocyanide functional group are also addressed to ensure safe laboratory practices.

Introduction and Significance

The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional conformation for interaction with biological targets. Derivatives of 1,4-benzodioxane have demonstrated a wide array of pharmacological activities, including α-adrenergic receptor antagonism, and inhibition of enzymes like poly(ADP-ribose)polymerase 1 (PARP1).[1][2]

The incorporation of an isocyanide (-N≡C) group at the 6-position introduces a versatile and reactive handle for synthetic transformations. Isocyanides are unique functional groups that can act as both nucleophiles and electrophiles, making them exceptionally useful in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.[3] These reactions allow for the rapid assembly of complex molecular scaffolds from simple building blocks, a highly desirable feature in modern drug discovery for the generation of compound libraries.

This guide aims to bridge the information gap for this compound by providing a detailed technical resource for researchers interested in its synthesis and potential applications.

Molecular and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 174092-82-1 | [4] |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | Calculated |

| IUPAC Name | 6-isocyano-2,3-dihydro-1,4-benzodioxine | [4] |

| Appearance | Yellow to brown powder or crystals | [4] |

| Melting Point | 81-87 °C | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in water. | Inferred |

| Boiling Point | Not available | - |

Synthesis of this compound

The most logical and established synthetic route to aryl isocyanides is a two-step process starting from the corresponding primary amine. In this case, the readily available 6-amino-2,3-dihydro-1,4-benzodioxine serves as the precursor. The synthesis involves an initial N-formylation, followed by a dehydration reaction to yield the target isocyanide.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of aryl isocyanides from anilines.[5][6] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: N-Formylation of 6-Amino-2,3-dihydro-1,4-benzodioxine

-

Rationale: The amine is first converted to its corresponding formamide. This can be achieved using various formylating agents. A mild and effective method utilizes formic acid activated by triflic anhydride.

-

Procedure:

-

To a stirred solution of 6-amino-2,3-dihydro-1,4-benzodioxine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add formic acid (1.2 equivalents) dropwise.

-

After stirring for 10 minutes, add triflic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

-

Step 2: Dehydration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide

-

Rationale: The formamide is dehydrated to the isocyanide. Phosphoryl chloride (POCl₃) in the presence of a base is a classic and effective reagent for this transformation.[6]

-

Procedure:

-

To a stirred solution of N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide (1 equivalent) and triethylamine (3-4 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add phosphoryl chloride (1.2 equivalents) dropwise. Caution: This reaction is exothermic.

-

Stir the reaction mixture at 0 °C for 5-15 minutes. The reaction is typically rapid. Monitor by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the -N≡C stretch).

-

Upon completion, pour the reaction mixture slowly into ice-cold saturated aqueous sodium carbonate solution with vigorous stirring to neutralize the excess POCl₃ and acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a non-polar eluent system, e.g., hexane/ethyl acetate) to afford this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Prediction Rationale: The spectrum is expected to show signals for the aromatic protons and the two equivalent methylene groups of the dioxane ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing isocyanide group and the electron-donating ether linkages.

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~ 7.0 - 7.2 (m, 2H, Ar-H)

-

~ 6.9 (d, 1H, Ar-H)

-

4.2 - 4.3 (s, 4H, -O-CH₂-CH₂-O-)

-

¹³C NMR Spectroscopy

-

Prediction Rationale: The spectrum will show distinct signals for the aromatic carbons, the dioxane carbons, and the unique isocyanide carbon. The isocyanide carbon typically appears in the 155-170 ppm range.

-

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~ 165 (C, -N≡C)

-

~ 144 (C, Ar-C-O)

-

~ 143 (C, Ar-C-O)

-

~ 125 (CH, Ar-C)

-

~ 120 (C, Ar-C-N≡C)

-

~ 118 (CH, Ar-C)

-

~ 117 (CH, Ar-C)

-

~ 64 (CH₂, -O-CH₂-CH₂-O-)

-

Infrared (IR) Spectroscopy

-

Prediction Rationale: The most characteristic feature will be a strong, sharp absorption band for the isocyanide (-N≡C) stretching vibration.

-

Predicted IR (KBr, cm⁻¹):

-

~ 2120-2140 (strong, sharp, -N≡C stretch)

-

~ 3050-3100 (C-H stretch, aromatic)

-

~ 2850-2950 (C-H stretch, aliphatic)

-

~ 1500, 1600 (C=C stretch, aromatic)

-

~ 1250 (C-O stretch, aryl ether)

-

Mass Spectrometry

-

Prediction Rationale: The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound.

-

Predicted MS (EI):

-

m/z (%): 161 (M⁺, 100), 133, 105, 77

-

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the isocyanide functional group, making it a valuable building block in synthetic chemistry, particularly for the construction of complex heterocyclic systems.

Multicomponent Reactions (MCRs)

Isocyanides are cornerstone reagents in MCRs due to their ability to undergo α-addition.

-

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[3] The use of this compound in a Passerini reaction would allow for the direct incorporation of the benzodioxane moiety into a peptide-like backbone.

Caption: General scheme of the Passerini reaction utilizing this compound.

-

Ugi Reaction: This is a four-component reaction between an isocyanide, a primary amine, a carbonyl compound, and a carboxylic acid, yielding a bis-amide. This reaction is one of the most powerful tools for generating molecular diversity and is extensively used in combinatorial chemistry and drug discovery.

Caption: General scheme of the Ugi reaction with this compound.

Potential in Drug Discovery

Given the established biological activities of 1,4-benzodioxane derivatives, this compound is a highly attractive starting material for the synthesis of novel therapeutic agents. Its utility in MCRs allows for the rapid generation of libraries of compounds with diverse substituents, which can then be screened for biological activity against various targets. Potential areas of interest include:

-

Oncology: As a precursor for novel PARP inhibitors.[1]

-

Metabolic Diseases: For the synthesis of dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitors.[3]

-

Central Nervous System (CNS) Disorders: As a building block for ligands targeting adrenergic and serotonergic receptors.

Safety and Handling

Isocyanides as a class of compounds are known to be toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

Toxicity: Isocyanides are volatile and have a strong, unpleasant odor. Inhalation can be harmful. The toxicity is often associated with their ability to bind to metals, including iron in hemoglobin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Disposal: Unreacted isocyanides can be quenched by careful hydrolysis with aqueous acid to the corresponding formamide. All waste should be disposed of in accordance with local regulations.

Conclusion

This compound (CAS: 174092-82-1) is a valuable, yet under-explored, chemical entity that combines the pharmacologically relevant 1,4-benzodioxane core with the synthetically versatile isocyanide group. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential utilization. The proposed synthetic protocols are based on reliable and well-established chemical transformations. The predicted spectroscopic data offers a benchmark for the characterization of the synthesized material. The true potential of this molecule lies in its application in multicomponent reactions to rapidly generate novel and diverse chemical libraries for drug discovery and development. Researchers are encouraged to use this guide as a starting point for their investigations into the chemistry and applications of this promising compound, while adhering to strict safety protocols due to the inherent toxicity of the isocyanide functional group.

References

- Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.

-

Chandrika, N. N., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746.

- Ghandi, M., & Aryan, R. (2014). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 50(4), 837-847.

- Perrone, R., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

- Salami, S. A., Noundou, X. S., & Krause, R. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ChemistrySelect, 7(40), e202202951.

- Sharma, P., & Kumar, A. (2020). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 59B(7), 1059-1064.

- Varadi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19.

- Bose, D. S., & Jayalakshmi, B. (1999). A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Synthesis, 1999(1), 64-65.

Sources

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling and Application of 2,3-Dihydro-6-isocyano-1,4-benzodioxine

Section 1: Introduction and Compound Profile

2,3-Dihydro-6-isocyano-1,4-benzodioxine is a specialized organic compound that incorporates the versatile 1,4-benzodioxane scaffold, a motif present in numerous biologically active molecules and therapeutic agents[1][2]. The true synthetic power of this molecule, however, lies in its isocyanide functional group (–N⁺≡C⁻). Isocyanides are renowned for their unique reactivity, acting as potent building blocks in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular architectures from simple precursors[3][4][5].

This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the critical safety protocols, handling procedures, and core reactivity of this compound to ensure its safe and effective use in a laboratory setting. The high reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of robust safety measures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [6][7][8] |

| Molecular Weight | 161.16 g/mol | [6][7] |

| Appearance | Yellow to brown powder or crystals | [8] |

| Melting Point | 81°C to 87°C | [8] |

| SMILES String | [C-]#[N+]C1=CC2=C(OCCO2)C=C1 | [7][8] |

| InChI Key | AAUQOWLQNFIDQL-UHFFFAOYSA-N | [7][8] |

| IR Spectroscopy | Strong absorption at ~2110–2165 cm⁻¹ (characteristic of isocyanide C≡N stretch) | [9][10] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its acute toxicity upon exposure and its potential for irritation. The isocyanide functional group, while not always acutely toxic, is known for its extremely unpleasant odor, which serves as a primary indicator of exposure[11][12]. A formal risk assessment must be conducted before any work with this compound begins.

Table 2: GHS Hazard Classification and Precautionary Statements

| Hazard Class | GHS Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6][13] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [6] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][13] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][13] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6][13] |

Key Risk Factors:

-

Inhalation: Inhalation of dust or vapors can cause respiratory tract irritation and may be harmful[6][13]. All work must be conducted in a certified chemical fume hood.

-

Skin/Eye Contact: Direct contact can cause serious skin and eye irritation[6][13]. Appropriate personal protective equipment (PPE) is mandatory.

-

Reactivity: Isocyanides are sensitive to acid and can undergo vigorous, potentially exothermic polymerization[9]. They are incompatible with strong acids and oxidizing agents[14].

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with this compound.

3.1 Engineering Controls

-

Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be performed inside a properly functioning chemical fume hood to prevent inhalation exposure[15][16].

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas[6].

3.2 Personal Protective Equipment (PPE)

-

Eye Protection: Tightly sealed chemical safety goggles are required. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles[6][16].

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, must be worn[15]. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

-

Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. For larger-scale operations, disposable coveralls may be appropriate[16].

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary[6][16].

3.3 Handling Procedures

-

Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.

-

Inert Atmosphere: While not always strictly necessary for storage, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions, especially given the high reactivity of the isocyanide group[3].

-

Avoid Incompatibles: Keep the compound away from strong acids, bases, and oxidizing agents[14][16]. Contact with acid can lead to rapid hydrolysis or polymerization[9].

Section 4: Storage and Stability

Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[6][16]. A designated cabinet for reactive or toxic chemicals is recommended.

-

Container Integrity: Ensure the container is sealed to prevent exposure to moisture. While isocyanides are generally stable to strong bases, they are sensitive to aqueous acid, which causes hydrolysis to the corresponding formamide[9].

-

Stability: The compound is a combustible solid[7]. Keep away from heat, sparks, and open flames. Some heterocyclic isocyanides can be unstable at room temperature and prone to polymerization or cyclization[12]. While the benzodioxine moiety imparts some stability, long-term stability should be monitored.

Section 5: Spill Management and Decontamination

Prompt and correct action is crucial in the event of a spill to mitigate exposure and prevent further contamination.

5.1 Spill Response Protocol

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Don PPE: Wear the full complement of PPE as described in Section 3.2, including respiratory protection if necessary.

-

Containment: For a solid spill, gently cover with a dry absorbent material like sand or vermiculite. For a solution, dike the spill with absorbent material to prevent it from spreading[17]. DO NOT use water initially.

-

Neutralization/Decontamination: The isocyanide functional group can be effectively destroyed via acid-catalyzed hydrolysis to the much less odorous and hazardous formamide[9]. Prepare a decontamination solution and apply it to the contained spill.

-

Decontamination Solution: A 10% solution of isopropyl alcohol with 1% ammonia can be used to neutralize unreacted material[15]. Alternatively, a dilute aqueous acid solution (e.g., 5% HCl) can be used, but this should be done cautiously within a fume hood due to the potential for a reaction.

-

-

Collection and Disposal: Once neutralized, carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container[16]. Do not seal the container tightly at first if a reaction generating gas is possible[17].

-

Final Cleaning: Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials must be disposed of as hazardous waste.

Diagram 1: Spill Management Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. fishersci.ie [fishersci.ie]

- 7. 6-Isocyano-2,3-dihydro-1,4-benzodioxine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 372770010 [thermofisher.com]

- 9. Isocyanide - Wikipedia [en.wikipedia.org]

- 10. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 11. researchgate.net [researchgate.net]

- 12. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 13. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fsi.co [fsi.co]

The Synthetic Potential of 2,3-Dihydro-6-isocyano-1,4-benzodioxine: A Technical Guide for the Research Scientist

Preamble: The Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern organic synthesis and drug discovery, the strategic combination of a biologically relevant scaffold with a highly versatile functional group represents a powerful approach to the generation of novel molecular entities. This technical guide focuses on one such promising, yet underexplored, building block: 2,3-dihydro-6-isocyano-1,4-benzodioxine . The 1,4-benzodioxane moiety is a well-established "privileged scaffold," found in numerous clinically approved drugs and biologically active compounds, prized for its conformational rigidity and ability to engage in key interactions with biological targets. When functionalized with the isocyano group—a chameleon of a functional group capable of remarkable transformations, most notably in multicomponent reactions (MCRs)—the resulting molecule becomes a potent tool for the rapid construction of complex, drug-like molecules.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the synthesis of the core scaffold, a detailed exploration of the anticipated applications of this compound in powerful synthetic methodologies like the Passerini and Ugi reactions, and forward-looking insights into its potential for generating novel chemical libraries for screening and lead optimization. While direct, peer-reviewed applications of this specific isocyanide are not extensively documented, this guide will leverage established principles of organic chemistry and the known reactivity of related compounds to provide a robust framework for its synthetic utilization.

Characterization and Physicochemical Properties of the Core Reagent

A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a solid at room temperature, typically appearing as a yellow to brown powder or crystalline material.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| IUPAC Name | 6-isocyano-2,3-dihydro-1,4-benzodioxine | |

| CAS Number | 174092-82-1 | |

| Appearance | Yellow to brown powder or crystals | Commercial Suppliers |

| Melting Point | 81-87 °C | Commercial Suppliers |

Synthesis of the 1,4-Benzodioxane Scaffold: Foundational Chemistry

The synthesis of the 2,3-dihydro-1,4-benzodioxane core is a well-established process, typically proceeding via the Williamson ether synthesis. The most common route involves the reaction of a catechol derivative with a 1,2-dihaloethane.

A plausible and frequently employed route to the precursor of our target isocyanide, 6-amino-2,3-dihydro-1,4-benzodioxane, starts from 4-nitrocatechol. This approach is advantageous as it strategically positions a functional group handle that can be readily converted to the desired isocyanide.

From the 6-amino derivative, the isocyanide can be prepared via a two-step formylation followed by dehydration, a standard and reliable method for isocyanide synthesis.

Experimental Protocol: Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxane (Illustrative)

-

Ring Formation: To a solution of 4-nitrocatechol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add 1,2-dibromoethane (1.2 eq) dropwise and heat the reaction mixture to 80-90 °C overnight. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-nitro-2,3-dihydro-1,4-benzodioxane.

-

Nitro Reduction: Dissolve the crude 6-nitro-2,3-dihydro-1,4-benzodioxane in ethanol. Add a catalytic amount of 10% Pd/C. Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford 6-amino-2,3-dihydro-1,4-benzodioxane.

The Isocyanide as a Synthetic Linchpin: Multicomponent Reactions

The true synthetic power of this compound lies in the unique reactivity of the isocyano group. This functionality can act as both a nucleophile and an electrophile at the same carbon atom, making it an ideal component for MCRs. The Passerini and Ugi reactions are cornerstone MCRs that allow for the rapid assembly of complex molecules from simple starting materials.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. This reaction is highly atom-economical and allows for the introduction of three points of diversity in a single step.

The benzodioxane moiety in our isocyanide is expected to be electronically neutral to slightly electron-donating, which should render the isocyanide sufficiently nucleophilic to participate readily in the Passerini reaction.

Hypothetical Protocol for a Passerini Reaction

-

To a solution of an aldehyde (1.0 eq) and a carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, add this compound (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. This reaction is one of the most powerful tools for generating molecular diversity, as it combines four different starting materials in a single operation to produce a dipeptide-like scaffold.

The use of this compound in the Ugi reaction allows for the incorporation of this privileged scaffold into a diverse array of peptide-like structures, which is of significant interest in medicinal chemistry for the development of protease inhibitors, receptor antagonists, and other therapeutic agents.

Hypothetical Protocol for a Ugi Reaction

-

In a flask, dissolve the primary amine (1.0 eq) and the aldehyde (1.0 eq) in a polar solvent like methanol or trifluoroethanol. Stir for 30 minutes at room temperature to facilitate imine formation.

-

To this mixture, add the carboxylic acid (1.0 eq) followed by this compound (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by LC-MS.

-

After completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography or preparative HPLC to isolate the target α-acylamino amide.

Applications in Heterocycle Synthesis

Beyond the classic Passerini and Ugi reactions, isocyanides are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The nitrilium ion intermediate formed in isocyanide-based MCRs can be trapped by intramolecular nucleophiles, leading to the formation of diverse ring systems. By choosing bifunctional starting materials that contain both an amine/acid/aldehyde and a tethered nucleophile, this compound can be used to construct novel benzodioxane-fused heterocycles.

Future Outlook and Potential in Drug Discovery

The 1,4-benzodioxane scaffold is a key component of several marketed drugs, including Doxazosin (an α1-adrenergic blocker) and other compounds targeting a range of receptors and enzymes. The ability of this compound to participate in multicomponent reactions opens up a vast chemical space for the creation of novel benzodioxane-containing compounds. The diversity-oriented synthesis enabled by this building block is particularly well-suited for:

-

Lead Generation: Rapidly generating large libraries of compounds for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to optimize biological activity.

-

Development of Peptidomimetics: Creating non-peptide molecules that mimic the structure and function of peptides, with improved pharmacokinetic properties.

Conclusion

This compound stands as a building block of significant untapped potential. While its direct applications in the literature are sparse, its constituent parts—the privileged 1,4-benzodioxane scaffold and the versatile isocyanide functional group—are both well-established pillars of modern synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, the synthesis of its core structure, and a robust, mechanistically-grounded framework for its application in powerful multicomponent reactions. It is our hope that this technical guide will inspire and equip researchers to explore the rich chemistry of this promising reagent and unlock its potential for the discovery of new and impactful molecules.

References

-

PubChem Compound Summary for CID 2734808, this compound. National Center for Biotechnology Information. [Link]

- Passerini, M. Sopra gli isonitrili (I). Composti con acetone ed acido acetico.Gazzetta Chimica Italiana1921, 51, 126-129.

- Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen.Angewandte Chemie1959, 71(11), 386-386.

- Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides.

- Zhu, J.; Bienaymé, H., Eds. Multicomponent Reactions. Wiley-VCH: Weinheim, Germany, 2005.

An In-Depth Technical Guide to 2,3-Dihydro-6-isocyano-1,4-benzodioxine: A Versatile Building Block in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The convergence of privileged scaffolds and powerful synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of 2,3-dihydro-6-isocyano-1,4-benzodioxine, a building block that embodies this principle. It marries the pharmacologically significant 1,4-benzodioxin core with the synthetically versatile isocyanide functional group. We will dissect its synthesis, highlight its application in diversity-oriented synthesis through multicomponent reactions, and contextualize its utility by examining the broad biological activities associated with the benzodioxin scaffold. This document serves as a technical resource for researchers and drug development professionals seeking to leverage this potent combination for the rapid generation of novel, biologically relevant chemical entities.

The Strategic Value of a Bifunctional Building Block

In the quest for novel therapeutics, the efficiency of molecular assembly is paramount. The strategic design of starting materials can dramatically accelerate the discovery process. This compound is a prime example of such a strategically designed molecule, offering two distinct points of value:

-

The Privileged Scaffold: 1,4-Benzodioxin: The 2,3-dihydro-1,4-benzodioxin ring system is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure is present in numerous natural products and synthetic therapeutic agents, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[3][4][5][6] This recurring motif is thought to present a favorable framework for interaction with a variety of biological targets.[1]

-

The Synthetic Powerhouse: The Isocyanide Group: The isocyanide (-N≡C) functional group is a uniquely reactive species in organic synthesis. Unlike most functional groups that react with either electrophiles or nucleophiles, the divalent carbon of an isocyanide reacts with both, enabling complex transformations in a single step.[7] This reactivity is the foundation of isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex, drug-like molecules from simple precursors.[8][9][10]